7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve difluoromethylation reactions, which can be carried out using reagents such as difluoromethyl iodide or other difluoromethylating agents.
Functionalization of the pyrazole ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its difluoromethyl group can impart desirable properties to materials, making it useful in the development of advanced materials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
Properties
Molecular Formula |
C21H20F2N6O |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H20F2N6O/c1-3-28-12-15(13(2)27-28)10-24-21(30)16-11-25-29-18(19(22)23)9-17(26-20(16)29)14-7-5-4-6-8-14/h4-9,11-12,19H,3,10H2,1-2H3,(H,24,30) |
InChI Key |
FABADMDDGXQLQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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